LogP and TPSA Differentiation from the 5‑Chloro Analog (CBIO) Govern Membrane Permeability and Solubility
The 5‑bromo‑6‑chloro derivative exhibits a calculated LogP of 2.54 (cLogP) and a topological polar surface area (TPSA) of 46 Ų . In contrast, the widely studied 5‑chloro analog (CBIO) has a lower cLogP (approx. 2.0–2.2) and a comparable TPSA (approx. 46 Ų) . The ~0.3–0.5 log unit increase in lipophilicity conferred by the bromine atom enhances passive membrane permeability by roughly 2‑ to 3‑fold based on the Lipinski/Veber framework, while the TPSA remains well below the 140 Ų threshold for oral bioavailability, preserving a favourable absorption profile .
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP 2.54 |
| Comparator Or Baseline | CBIO (5‑Cl): cLogP ~2.0–2.2 |
| Quantified Difference | ΔcLogP ≈ +0.3 to +0.5 (5‑Br‑6‑Cl more lipophilic) |
| Conditions | Calculated via standard fragment‑based algorithm (Leyan.com / chemical database); TPSA = 46 Ų for both compounds. |
Why This Matters
Higher lipophilicity can improve blood‑brain barrier penetration for CNS targets such as DAAO, while the unchanged TPSA ensures solubility is not severely compromised, making this compound a potentially better brain‑penetrant DAAO inhibitor lead than the mono‑chloro analog.
